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Compound of Interest

Compound Name: But-3-ene-1-sulfonamide

Cat. No.: B3121670

An In-Depth Technical Guide to the Physical and Chemical Properties of But-3-ene-1-
sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-ene-1-sulfonamide is a fascinating molecule that merges the functionalities of a
terminal alkene and a primary sulfonamide. This uniqgue combination makes it a valuable
building block in synthetic chemistry and a compound of interest in medicinal chemistry. The
sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic
agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4][5] The
presence of the butenyl group provides a reactive handle for further molecular elaboration,
enabling the synthesis of diverse chemical libraries for drug discovery screening.

This technical guide provides a comprehensive overview of the core physical, chemical, and
spectroscopic properties of But-3-ene-1-sulfonamide. It is designed to equip researchers and
drug development professionals with the foundational knowledge required to effectively utilize
this compound in their scientific endeavors. The narrative emphasizes the causality behind its
properties and provides insights into its potential applications.

Molecular Identity and Physicochemical Profile
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The structural and physicochemical properties of a molecule are paramount in determining its

behavior in both chemical reactions and biological systems. These parameters influence

everything from solubility and reactivity to membrane permeability and metabolic stability.

Key ldentifiers

Identifier Value
IUPAC Name but-3-ene-1-sulfonamide
3-Butene-1-sulfonamide, But-3-ene-1-sulfonic
Synonyms ) )
acid amide
CAS Number 291514-02-8[6][7][8]

Molecular Formula

CaHsNO2S[6][8]

Molecular Weight

135.19 g/mol [6]

Canonical SMILES

C=CCCS(=0)(=O)N[6]

Computed Physicochemical Properties

The following table summarizes key computed properties that are crucial for predicting the

compound's behavior in various environments, particularly in the context of drug development.
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Significance in Drug

Property Value
Development
Indicates the hydrophilicity of
the molecule. A low LogP value
XLogP3-AA -0.149[8] suggests good water solubility,

which is often desirable for

drug candidates.

Predicts the molecule's ability

Topological Polar Surface Area to permeate cell membranes. A
60.16 A2[8]

(TPSA) TPSA of this value suggests

good oral bioavailability.

The -NH2 group can donate a
Hvd Bond D 18] hydrogen bond, influencing
rogen Bond Donors
yered interactions with biological

targets and solubility.

The two oxygen atoms of the
sulfonyl group can accept

Hydrogen Bond Acceptors 2[8] hydrogen bonds, contributing
to solubility and receptor

binding.

This number indicates the

conformational flexibility of the

molecule, which can be
Rotatable Bonds 3[8] ) e

important for fitting into a

binding pocket of a target

protein.

Spectroscopic Characterization: The Molecular
Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a chemical
compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of
the molecular structure.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis

Sample Preparation

But-3-ene-1-sulfonamide
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\/
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Caption: General workflow for the spectroscopic characterization of But-3-ene-1-sulfonamide.
Expected Spectroscopic Data

The following data are predicted based on the known structure of But-3-ene-1-sulfonamide
and general spectroscopic principles.[9][10][11][12][13]
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Expected Chemical

Technique Feature . Description
Shift /| Wavenumber
Two signals, complex
1H NMR Vinylic Protons (=CHz2) ~5.0-5.2 ppm splitting (geminal and

vicinal coupling).

Multiplet, coupling to
adjacent CHz and

Vinylic Proton (=CH- ~5.7-5.9 ppm
Y ( ) PP terminal =CH:
protons.
Broad singlet,
] chemical shift can
Sulfonamide Protons ~4.8-5.5 ppm )
] vary with
(-SO2NHz2) (variable) )
concentration and
solvent.
) Multiplet, coupled to
Allylic Protons (-CH2- ]
CH) ~2.3-2.5 ppm adjacent CHz and
- vinylic protons.
Triplet, coupled to the
Protons a to Sulfonyl ) )
~3.1-3.3 ppm adjacent allylic CHz
(-CH2-S02)
group.
13C NMR Vinylic Carbon (=CH2)  ~118 ppm
Vinylic Carbon (=CH-)  ~135 ppm
Allylic Carbon (-CH2-
~35 ppm
CH=)
Carbon a to Sulfonyl
~55 ppm
(-CH2-S02)
Two bands
N-H Stretch

IR Spectroscopy

(Sulfonamide)

~3350, 3250 cm~1 characteristic of a

primary sulfonamide.

C-H Stretch (sp?2
Vinylic)

~3080 cm™1t

Characteristic of C-H

bonds on a double
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bond.

C-H Stretch (sp?
Aliphatic)

~2930 cm™1

Indicates the
resence of the
C=C Stretch (Alkene) ~1640 cm™1 P
carbon-carbon double

bond.

) Strong absorption,
S=0 Asymmetric

Stretch

~1330 cm™! characteristic of the

sulfonyl group.

) Strong absorption,
S=0 Symmetric

Stretch

~1150 cm—! characteristic of the

sulfonyl group.

Confirms the
=C-H Bend (Out of

~990, 910 cm™? presence of a terminal
Plane)
alkene.
Corresponds to the
Mass Spectrometry Molecular lon (M%) m/z = 135 monoisotopic mass of

the molecule.[6]

Experimental Protocol: Acquiring Spectroscopic Data

* NMR Spectroscopy:

1. Dissolve approximately 5-10 mg of But-3-ene-1-sulfonamide in ~0.6 mL of a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds).

2. Transfer the solution to a 5 mm NMR tube.
3. Acquire H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

4. Process the data (Fourier transform, phase correction, and baseline correction) to obtain
the final spectra for analysis.
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e Infrared (IR) Spectroscopy:

1. Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in
the IR spectrometer.

2. Record a background spectrum.
3. Record the sample spectrum, typically over a range of 4000-400 cm~1.

4. The instrument software will automatically subtract the background from the sample
spectrum. Analyze the resulting spectrum for characteristic absorption bands.[9]

e Mass Spectrometry (MS):
1. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

2. Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
Electrospray lonization - ESI).

3. Acquire the mass spectrum and analyze it for the molecular ion peak and characteristic
fragment ions.

Chemical Properties and Reactivity

The reactivity of But-3-ene-1-sulfonamide is dictated by its two primary functional groups: the
terminal alkene and the primary sulfonamide. This duality allows for a wide range of chemical
transformations.

o Alkene Reactivity: The electron-rich 1t-bond of the alkene is susceptible to electrophilic
addition reactions. It can also participate in various metal-catalyzed cross-coupling reactions,
making it a versatile synthetic handle.

» Sulfonamide Reactivity: The sulfonamide protons are weakly acidic and can be deprotonated
with a suitable base. The resulting anion can then be N-alkylated or N-arylated to generate
secondary or tertiary sulfonamides.[3]
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Caption: Potential reaction pathways for But-3-ene-1-sulfonamide.

Synthesis and Applications
General Synthetic Strategies

Primary sulfonamides are classically synthesized by the reaction of a sulfonyl chloride with
ammonia.[3] While specific literature on the synthesis of But-3-ene-1-sulfonamide is sparse, a
plausible route would involve the preparation of but-3-ene-1-sulfonyl chloride followed by
amination. Modern methods are continuously being developed, including electrochemical
approaches and reactions utilizing SOz surrogates, which offer greener and more efficient
pathways.[3][4][14][15]

Role in Drug Discovery and Medicinal Chemistry

The true value of But-3-ene-1-sulfonamide lies in its potential as a scaffold in drug discovery.
The sulfonamide group is a privileged structure in medicinal chemistry, known for its stability,
hydrogen bonding capacity, and ability to improve physicochemical properties.[2][4]
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Caption: Role of But-3-ene-1-sulfonamide as a scaffold in a typical drug discovery workflow.

By modifying either the alkene or the sulfonamide, a vast library of analogues can be
synthesized and tested for various biological activities. The sulfonamide core is found in drugs
targeting a range of conditions, highlighting the therapeutic potential of its derivatives.[1][5][16]
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Safety and Handling

While specific toxicological data for But-3-ene-1-sulfonamide is not extensively documented,
related compounds and general chemical safety principles suggest that it should be handled
with care.

» Potential Hazards: Based on data for similar sulfonamides and reactive alkenes, potential
hazards may include:

o

Skin irritation[17]

o

Serious eye irritation[17]

[¢]

Respiratory tract irritation[17]

[¢]

Harmful if swallowed[17]
e Recommended Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves, and a lab coat.[18][19]

o Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors or dust.[18][19]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[8][18]

o Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling.[18]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most current
and comprehensive safety information before handling this compound.

Conclusion

But-3-ene-1-sulfonamide is a molecule with significant potential, bridging the gap between
fundamental organic synthesis and applied medicinal chemistry. Its well-defined

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b3121670?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://www.fishersci.com/store/msds?partNumber=AC152722500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC107615000&productDescription=BUTADIENE+SULFONE+98%25+500GRBU&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC152722500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC107615000&productDescription=BUTADIENE+SULFONE+98%25+500GRBU&vendorId=VN00032119&countryCode=US&language=en
https://www.chemscene.com/291514-02-8.html?productObj=CS-0129464
https://www.fishersci.com/store/msds?partNumber=AC152722500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC152722500&countryCode=US&language=en
https://www.benchchem.com/product/b3121670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an
attractive building block for creating novel and complex molecules. For researchers and drug
development professionals, understanding these core attributes is the first step toward
unlocking the full potential of this versatile compound in the quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yne-1-sulfonamide
https://www.fishersci.com/store/msds?partNumber=AC152722500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC107615000&productDescription=BUTADIENE+SULFONE+98%25+500GRBU&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b3121670#physical-and-chemical-properties-of-but-3-ene-1-sulfonamide
https://www.benchchem.com/product/b3121670#physical-and-chemical-properties-of-but-3-ene-1-sulfonamide
https://www.benchchem.com/product/b3121670#physical-and-chemical-properties-of-but-3-ene-1-sulfonamide
https://www.benchchem.com/product/b3121670#physical-and-chemical-properties-of-but-3-ene-1-sulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3121670?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

